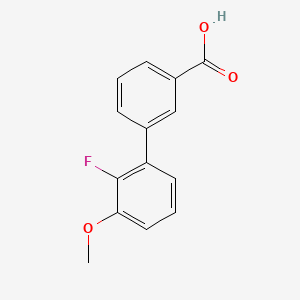

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorine-sacrificial Cyclizations

The compound is used in fluorine-sacrificial cyclizations, leading to the synthesis of compounds like 5-fluoropyrazoles. These compounds are obtained through mild base catalysis and undergo consecutive hydrogen fluoride elimination and intramolecular nucleophilic addition. This method is significant in organic chemistry, particularly in the synthesis of heterocyclic compounds (Volle & Schlosser, 2000).

Synthesis of PET Radiotracers

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid derivatives are used in the synthesis of PET radiotracers. These radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are synthesized through nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This synthesis is crucial for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Reactions and Thermal Cyclizations

Reactions and thermal cyclizations of similar compounds have been studied, leading to the formation of products like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester. These reactions are pivotal for understanding the behavior of these compounds under various conditions and could be useful in synthesizing new materials or drugs (Pimenova et al., 2003).

Synthesis of Fluorinated Beta-Amino Acids

The compound also plays a role in the synthesis of fluorinated beta-amino acids like 3-fluoroazetidine-3-carboxylic acid, which has significant potential as a building block in medicinal chemistry. These acids are synthesized through a series of reactions, including bromofluorination and reduction of the imino bond. The synthesis of these compounds is fundamental in the development of new drugs and understanding the role of fluorinated compounds in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial Studies

Additionally, derivatives of 2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid have been studied for their antimicrobial properties. For example, compounds have been synthesized and screened for antifungal and antibacterial activities. These studies are crucial in the search for new antimicrobial agents and understanding the bioactivity of such compounds (Patel & Patel, 2010).

Mécanisme D'action

Target of Action

The primary target of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway .

Mode of Action

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid inhibits DHODH, thereby disrupting the normal function of the enzyme .

Biochemical Pathways

By inhibiting DHODH, 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.

Result of Action

The inhibition of DHODH by 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid results in a decrease in pyrimidine nucleotide synthesis . This can lead to a variety of molecular and cellular effects, including a decrease in DNA and RNA synthesis.

Propriétés

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCQZIYBGGKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681806 |

Source

|

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-35-1 |

Source

|

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)